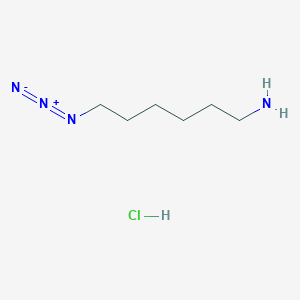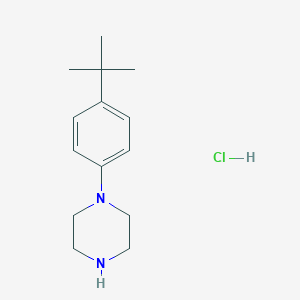
1-(4-tert-butylphenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)piperazine hydrochloride (1-TBP-HCl) is a synthetic compound with a variety of applications in scientific research. It is an aromatic heterocyclic compound with a piperazine ring and a 4-tert-butylphenyl substituent. It is a white solid with a molecular weight of 300.39 g/mol and a melting point of 135-136 °C. 1-TBP-HCl has a variety of uses in scientific research, including as an agonist and antagonist for a variety of receptors, as an inhibitor of various enzymes, and as a substrate for various biochemical reactions.
作用機序
1-(4-tert-butylphenyl)piperazine hydrochloride acts as an agonist or antagonist for various receptors, depending on the concentration and the receptor. At low concentrations, it acts as an agonist for muscarinic and dopamine receptors, and as an antagonist for serotonin receptors. At higher concentrations, it acts as an antagonist for muscarinic and dopamine receptors, and as an agonist for serotonin receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the uptake of serotonin and to modulate the release of dopamine.
実験室実験の利点と制限
1-(4-tert-butylphenyl)piperazine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored in a dry and dark place. It is also soluble in a variety of solvents, including water, methanol, and ethanol. However, it is toxic and should be handled with care.
将来の方向性
1-(4-tert-butylphenyl)piperazine hydrochloride has a variety of potential future applications in scientific research. It could be used to study the effects of serotonin on various physiological processes, including learning and memory. It could also be used to study the effects of dopamine on various neurological disorders, such as Parkinson’s disease. Additionally, it could be used to study the effects of acetylcholinesterase inhibitors on cognitive function. Finally, it could be used to study the effects of various drugs on various receptors.
合成法
1-(4-tert-butylphenyl)piperazine hydrochloride is synthesized from 4-tert-butylbenzaldehyde and ethylenediamine in a two-step reaction. In the first step, 4-tert-butylbenzaldehyde is reacted with ethylenediamine in an acid-catalyzed condensation reaction to form 4-tert-butyl-1,2-diphenylpiperazine. In the second step, the 4-tert-butyl-1,2-diphenylpiperazine is treated with hydrochloric acid to form this compound.
科学的研究の応用
1-(4-tert-butylphenyl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand for muscarinic, dopamine, and serotonin receptors, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used as a substrate for various biochemical reactions, such as the oxidation of dopamine and the hydrolysis of phosphatidylcholine.
特性
IUPAC Name |
1-(4-tert-butylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16;/h4-7,15H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLDGQHZXCZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

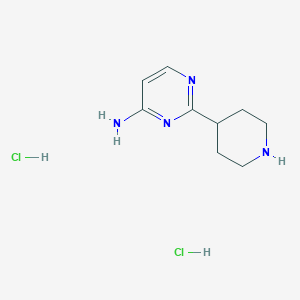
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
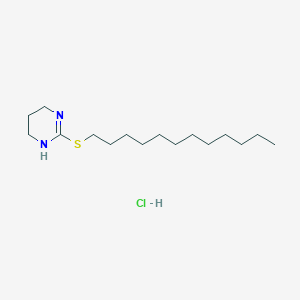
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
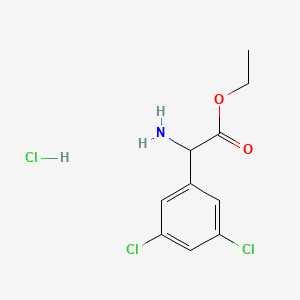
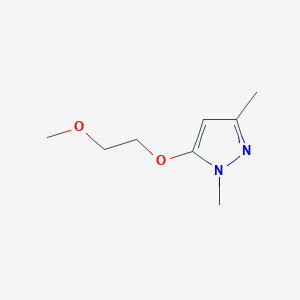
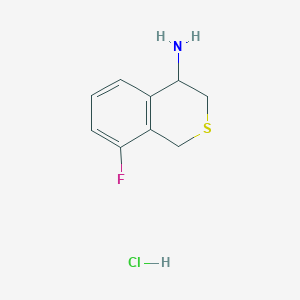

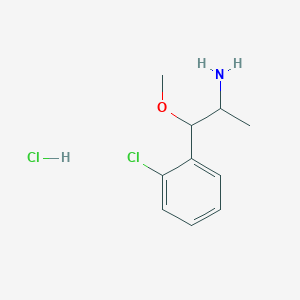

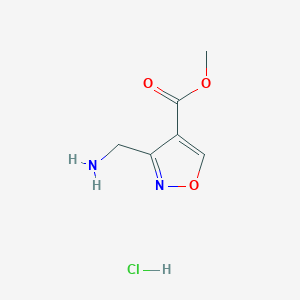
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
